N-methyl-N-{[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide
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Overview
Description
N-methyl-N-{[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring, an azetidine ring, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine and azetidine intermediates. The key steps include:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 6-methylpyrimidine-4-carbaldehyde.
Azetidine Ring Formation: The azetidine ring is formed via cyclization reactions, often using azetidine-3-carboxylic acid derivatives.
Coupling Reaction: The pyrimidine and azetidine intermediates are coupled using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Methanesulfonamide Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-methyl-N-{[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methyl-N-{[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
N-methyl-N-{[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide can be compared with other similar compounds, such as:
N-methyl-N-{[1-(6-chloropyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide: Differing by the presence of a chlorine atom, which may affect its reactivity and biological activity.
N-methyl-N-{[1-(6-ethylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide: Featuring an ethyl group instead of a methyl group, potentially altering its pharmacokinetic properties.
N-methyl-N-{[1-(6-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide: Containing a fluorine atom, which can influence its stability and interaction with biological targets.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-methyl-N-[[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-9-4-11(13-8-12-9)15-6-10(7-15)5-14(2)18(3,16)17/h4,8,10H,5-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEAMVJWJJEXPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CC(C2)CN(C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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